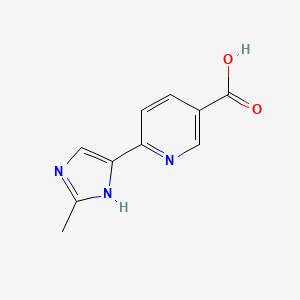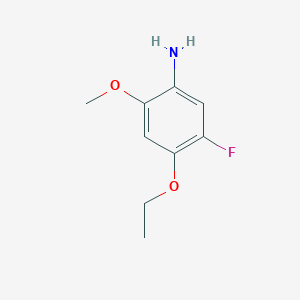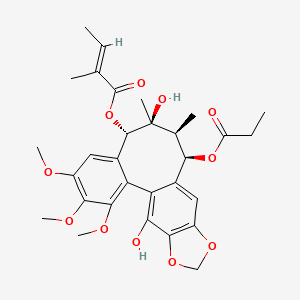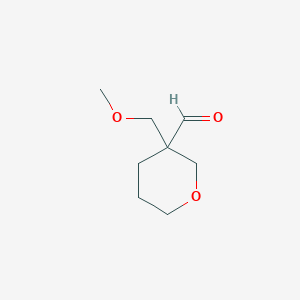
6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid typically involves the construction of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of an appropriate precursor, such as a nitrile or an amide, in the presence of a suitable catalyst. For example, the cyclization of amido-nitriles can be catalyzed by nickel, leading to the formation of disubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and specialized catalysts to ensure efficient cyclization and functionalization of the imidazole and pyridine rings.
化学反应分析
Types of Reactions
6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
科学研究应用
6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function . This can lead to the disruption of essential biological processes, such as DNA synthesis or protein production, ultimately resulting in cell death or growth inhibition.
相似化合物的比较
Similar Compounds
Imidazole: A simpler compound that also contains the imidazole ring but lacks the pyridine moiety.
Pyridine-3-carboxylic acid: Contains the pyridine ring but lacks the imidazole moiety.
6-(Substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole: A more complex compound with additional functional groups and biological activities.
Uniqueness
6-(2-Methyl-1H-imidazol-4-YL)pyridine-3-carboxylic acid is unique due to the combination of the imidazole and pyridine rings in its structure. This dual functionality allows for a broader range of chemical reactivity and biological activity compared to simpler compounds containing only one of these rings.
属性
分子式 |
C10H9N3O2 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC 名称 |
6-(2-methyl-1H-imidazol-5-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c1-6-11-5-9(13-6)8-3-2-7(4-12-8)10(14)15/h2-5H,1H3,(H,11,13)(H,14,15) |
InChI 键 |
QVJRDEXNMRKQDG-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(N1)C2=NC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide](/img/structure/B13061145.png)


![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13061165.png)
![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)




![[3-(Pyrrole-1-carbonyl)phenyl]boronic acid](/img/structure/B13061198.png)
![1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole](/img/structure/B13061217.png)



